molecular formula C11H9ClFI B2417997 1-(4-Chloro-3-fluorophenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287298-02-4

1-(4-Chloro-3-fluorophenyl)-3-iodobicyclo[1.1.1]pentane

Cat. No.: B2417997
CAS No.: 2287298-02-4
M. Wt: 322.55
InChI Key: LWRPEJVAKONGLB-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-fluorophenyl)-3-iodobicyclo[111]pentane is a compound belonging to the bicyclo[111]pentane family These compounds are known for their unique three-dimensional structures, which make them valuable in various fields such as drug discovery and materials science

Chemical Reactions Analysis

1-(4-Chloro-3-fluorophenyl)-3-iodobicyclo[1.1.1]pentane undergoes several types of chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-fluorophenyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core can mimic the geometry and substituent exit vectors of benzene rings, allowing it to interact with biological targets in a similar manner . The presence of halogen atoms can further modulate its interactions with proteins and other biomolecules.

Comparison with Similar Compounds

1-(4-Chloro-3-fluorophenyl)-3-iodobicyclo[1.1.1]pentane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of halogen atoms and the bicyclo[1.1.1]pentane core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)-3-iodobicyclo[1.1.1]pentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFI/c12-8-2-1-7(3-9(8)13)10-4-11(14,5-10)6-10/h1-3H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRPEJVAKONGLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)C3=CC(=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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